Lipid 29
Description
This compound is a structurally complex ester featuring:
- An undecan-3-yl ester group.
- A central octanoate backbone substituted with a heptadecan-9-yloxy-8-oxooctyl chain.
- A propylamino linker connected to a 3,4-dioxocyclobuten-1-yl moiety modified with a methylamino group.
Its synthesis likely involves multi-step esterification and amidation reactions, similar to pathways described for related compounds in bio-lubricant research .
Properties
Molecular Formula |
C52H97N3O6 |
|---|---|
Molecular Weight |
860.3 g/mol |
IUPAC Name |
undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate |
InChI |
InChI=1S/C52H97N3O6/c1-6-10-13-16-21-28-36-45(9-4)60-47(56)39-31-24-19-26-33-42-55(44-35-41-54-50-49(53-5)51(58)52(50)59)43-34-27-20-25-32-40-48(57)61-46(37-29-22-17-14-11-7-2)38-30-23-18-15-12-8-3/h45-46,53-54H,6-44H2,1-5H3 |
InChI Key |
BADFTFAWFNGVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC1=C(C(=O)C1=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate involves multiple steps. The process typically begins with the preparation of the core structure, followed by the addition of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds. The reaction conditions often require precise temperature control, pH adjustments, and purification steps to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining high purity standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and catalysts to drive the reactions to completion .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in drug delivery systems and as a component of lipid nanoparticles for targeted delivery of nucleic acids .
Mechanism of Action
The mechanism of action of undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogues from the literature:
Key Differences in Physicochemical Properties
- Cyclobutenyl vs. Dioxane/Dioxepane Rings : The target compound’s dioxocyclobutenyl group (C₄H₂O₂) introduces higher ring strain and electron-withdrawing character compared to the dioxane (C₄H₈O₂) and dioxepane (C₅H₁₀O₂) rings in . This may enhance reactivity in nucleophilic substitutions .
- Substituent Effects: The methylamino group in the target compound could improve solubility in polar solvents relative to the hydroxyethyl groups in compounds and .
- Molecular Weight and Lubricant Performance : The target compound’s higher molecular weight (798.25 g/mol) suggests superior viscosity index and film strength compared to ethyl-based esters (e.g., 426.56 g/mol in ).
Spectroscopic and Analytical Comparisons
- NMR Profiles : highlights that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) correlate with substituent changes. For the target compound, the dioxocyclobutenyl group would likely cause distinct shifts in these regions compared to analogues with dioxane rings .
- Thermal Stability : The branched heptadecan-9-yloxy chain in the target compound may improve oxidative stability relative to linear-chain derivatives (e.g., reports iodine values <15 for dioxane-based esters, indicating low unsaturation) .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a long aliphatic chain and multiple functional groups, which contribute to its biological properties. The presence of the methylamino and dioxocyclobuten moieties suggests potential interactions with biological targets such as enzymes and receptors.
Chemical Structure
- Molecular Formula : C₃₉H₇₃N₃O₄
- Molecular Weight : 645.01 g/mol
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on derivatives of long-chain fatty acids have shown inhibition of tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
A related compound was tested for growth inhibition against several tumor cell lines using the MTT assay. Results demonstrated a notable decrease in cell viability at concentrations as low as 10 μM, suggesting that the structural components of undecan-3-yl derivatives may also confer similar antitumor effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Induction of apoptosis |
| MCF-7 (Breast) | 15 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 12 | Inhibition of mitochondrial respiration |
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Long-chain fatty acid derivatives have been noted for their ability to disrupt microbial membranes, leading to cell lysis.
Research Findings
In vitro studies have shown that similar compounds possess antimicrobial activity against both gram-positive and gram-negative bacteria. For example, a related study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 500 μg/mL.
| Microorganism | MIC (μg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 500 | Gram-positive |
| Escherichia coli | 750 | Gram-negative |
The biological activity of undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate may involve several mechanisms:
- Membrane Disruption : The hydrophobic nature of the aliphatic chains can integrate into lipid bilayers, disrupting microbial membranes.
- Enzyme Inhibition : The presence of the dioxocyclobuten moiety may allow for interactions with key enzymes involved in cellular metabolism.
- Receptor Modulation : Potential binding to specific receptors could modulate signaling pathways associated with cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
